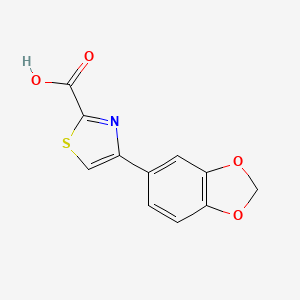
4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(1,3-Benzodioxol-5-Yl)-5-(5-Ethyl-2,4-Dihydroxyphenyl)-2h-Pyrazole-3-Carboxylic Acid” is a small molecule and is classified as experimental . It belongs to the class of organic compounds known as phenylpyrazoles, which consist of a pyrazole bound to a phenyl group .
Molecular Structure Analysis
The molecular structure of a related compound, “4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid”, has a molecular formula of C11H10O5 . Its average mass is 222.194 Da and its monoisotopic mass is 222.052826 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, “5-(1,3-Benzodioxol-5-yl)pentanoic acid”, include a density of 1.3±0.1 g/cm3, boiling point of 398.8±21.0 °C at 760 mmHg, and a molar refractivity of 57.4±0.3 cm3 .
科学的研究の応用
Synthesis of Novel Compounds
4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carboxylic acid derivatives are used in the synthesis of 1,2,3-triazole-4-carboxylic acid derivatives, showcasing their utility in producing diverse heterocyclic compounds (Pokhodylo et al., 2018).
The compound's derivatives are involved in synthesizing thiazolidinone derivatives, which have been characterized and evaluated for their antimicrobial and analgesic activity (Venkatesh et al., 2010).
Biological Activities
Several studies focus on the antimicrobial properties of thiazole derivatives. For example, thiazole ring compounds showed significant antibacterial effects against various bacterial strains, highlighting their potential in antimicrobial applications (Sapijanskaitė-Banevič et al., 2020).
The derivatives of 4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carboxylic acid have been studied for their antifungal activities. Various synthesized compounds showed promising results in inhibiting fungal growth (Narayana et al., 2004).
Some studies explored the antineoplastic (anticancer) potential of these derivatives. For instance, certain compounds demonstrated notable anticancer activities, suggesting their potential use in cancer therapy (Krishna et al., 2020).
Miscellaneous Applications
- Other research focuses on the chemical properties and synthesis methods of thiazole derivatives, contributing to our understanding of their potential applications in various fields. For example, the study by Looker and Wilson (1965) explored the synthesis and properties of 1,2,3-thiadiazole derivatives (Looker & Wilson, 1965).
作用機序
特性
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-1,3-thiazole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4S/c13-11(14)10-12-7(4-17-10)6-1-2-8-9(3-6)16-5-15-8/h1-4H,5H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPVVKPZLTVMPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxyphenyl)-3-(2,4,6-trimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2406371.png)
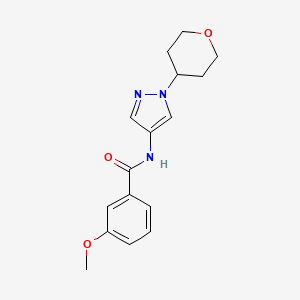
![6-cyclopropyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2406373.png)
![ethyl 2-(4,6-dioxo-2,3-diphenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2406374.png)
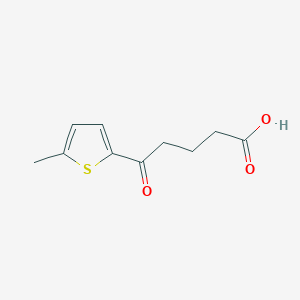
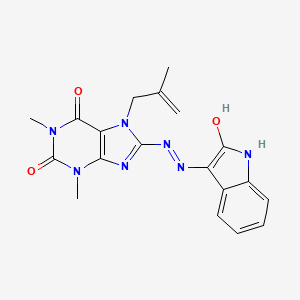
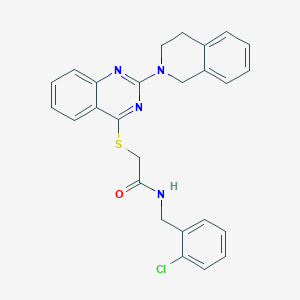
![Ethyl 4-[4,7-dimethyl-1,3-dioxo-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazol-6-yl]benzoate](/img/structure/B2406380.png)
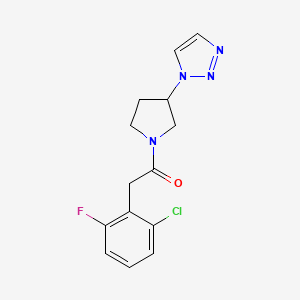
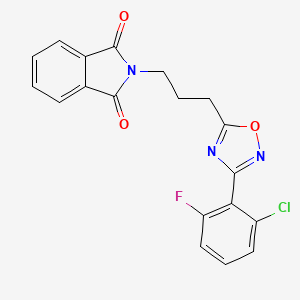
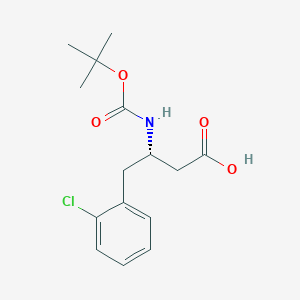

![(Z)-S-(2-((3-ethylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2406390.png)
![N-(1-hydroxybutan-2-yl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2406391.png)